molecular formula C19H17F3N2OS B2592671 2-(ethylthio)-5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole CAS No. 1226443-73-7

2-(ethylthio)-5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole

Cat. No.: B2592671
CAS No.: 1226443-73-7
M. Wt: 378.41
InChI Key: KZNPKHQSAZJCKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Ethylthio)-5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole is a substituted imidazole derivative featuring three distinct substituents:

  • Ethylthio group at position 2: A sulfur-containing alkyl chain that enhances lipophilicity and modulates electronic properties.
  • p-Tolyl group at position 5: A methyl-substituted phenyl ring contributing steric bulk and electron-donating effects.
  • 4-(Trifluoromethoxy)phenyl group at position 1: A trifluoromethoxy-substituted aryl ring known for metabolic stability and strong electron-withdrawing effects .

Imidazole derivatives are pharmacologically significant due to their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties .

Properties

IUPAC Name

2-ethylsulfanyl-5-(4-methylphenyl)-1-[4-(trifluoromethoxy)phenyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2OS/c1-3-26-18-23-12-17(14-6-4-13(2)5-7-14)24(18)15-8-10-16(11-9-15)25-19(20,21)22/h4-12H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZNPKHQSAZJCKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=C(N1C2=CC=C(C=C2)OC(F)(F)F)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(ethylthio)-5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole typically involves multi-step organic reactions. One common method includes the formation of the imidazole ring followed by the introduction of the substituents. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to more reduced forms.

    Substitution: The compound can participate in substitution reactions where one substituent is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

2-(ethylthio)-5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(ethylthio)-5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole involves its interaction with specific molecular targets. The ethylthio and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The pathways involved may include inhibition or activation of certain biochemical processes, depending on the context of its use .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

The trifluoromethoxy group at position 1 is a recurring motif in several analogues (e.g., 4-Chloro-1-(4-(trifluoromethoxy)phenyl)-5-(2,3,6-trifluorophenyl)-1H-imidazole and 2-Chloro-5-(2,6-difluorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole ). This group increases lipophilicity (LogP ~2.6–3.0) and metabolic resistance compared to methoxy or hydroxyl groups .

Table 1: Substituent Impact on Key Properties
Compound Name Substituents (Positions) LogP (Predicted) Melting Point (°C) Key Functional Effects
Target Compound Ethylthio (2), p-Tolyl (5), CF₃O-Ph (1) ~3.2* N/A Enhanced lipophilicity, moderate steric bulk
2-(Benzylsulfanyl)-5-(4-bromophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole Benzylsulfanyl (2), Br-Ph (5), CF₃O-Ph (1) ~4.1 N/A Higher steric hindrance, bromine adds polarity
5-(4-Bromophenyl)-1-(4-methylphenyl)-1H-imidazole-2-thiol Thiol (2), Br-Ph (5), p-Tolyl (1) ~2.8 N/A Thiol group increases reactivity (H-bonding)
4-Chloro-1-(4-(trifluoromethoxy)phenyl)-5-(2,3,6-trifluorophenyl)-1H-imidazole Cl (4), CF₃O-Ph (1), F₃-Ph (5) ~3.0 Oil (liquid) Electron-withdrawing F/Cl groups reduce basicity

*Estimated using XLogP3 values from analogous structures .

Stability and Metabolic Considerations

  • Ethylthio Group : Less prone to oxidation than thiol (-SH) groups, improving metabolic stability .
  • Trifluoromethoxy Group : Resistant to enzymatic degradation, extending half-life compared to methoxy analogues .

Biological Activity

The compound 2-(ethylthio)-5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole (CAS No. 1226443-73-7) is a novel imidazole derivative that has garnered attention in scientific research due to its potential biological activities, particularly in the field of cancer therapeutics. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Structure

The compound features an imidazole ring with three significant substituents:

  • Ethylthio group at position 2
  • p-Tolyl group at position 5
  • Trifluoromethoxyphenyl group at position 1

This unique arrangement contributes to its chemical reactivity and biological properties.

Molecular Formula

The molecular formula for this compound is C19H17F3N2OSC_{19}H_{17}F_3N_2OS.

Antitumor Activity

Recent studies have indicated that imidazole derivatives, including the target compound, exhibit promising antitumor activities. A study highlighted the efficacy of related imidazole compounds in inducing apoptosis in cancer cells:

  • Compound 4f , a derivative closely related to our compound, demonstrated significant antiproliferative activity against various cancer cell lines, outperforming established chemotherapeutics such as 5-fluorouracil (5-FU) and methotrexate (MTX) .
  • The selectivity index for compound 4f indicated that it was significantly more effective against tumor cells compared to normal cells, suggesting a favorable therapeutic window .

The proposed mechanism of action for this compound involves:

  • Interaction with specific molecular targets , potentially inhibiting key enzymes or receptors involved in cancer cell proliferation.
  • Induction of apoptosis through modulation of apoptotic pathways, particularly by altering the expression levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins .

Structure-Activity Relationships (SAR)

Research indicates that the biological activity of imidazole derivatives is highly dependent on their structural features. For instance:

  • The presence of electron-donating or electron-withdrawing groups on the phenyl ring can significantly influence the compound's potency against cancer cells.
  • Variations in alkyl chain length and branching also affect the overall bioactivity and selectivity of these compounds .

Comparative Analysis with Similar Compounds

Compound NameIC50 (µM)Notes
Compound 4f 3.24Induces apoptosis more effectively than 5-FU
5-FU 74.69 ± 7.85Standard chemotherapy agent
MTX 42.88 ± 8.07Another standard chemotherapy agent

This table summarizes the comparative potency of related compounds against cancer cell lines, emphasizing the potential advantages of novel imidazole derivatives like our target compound.

Case Study: Anticancer Efficacy

In a study evaluating various imidazole derivatives for anticancer properties, it was found that modifications to the imidazole scaffold led to enhanced activity against multiple cancer types. The findings suggested that compounds with specific substitutions could achieve IC50 values significantly lower than traditional chemotherapeutics .

Research Findings

  • Apoptosis Induction : The most active derivatives were shown to induce apoptosis in HeLa cells through increased Bax expression and decreased Bcl-2 levels .
  • Selectivity Against Tumor Cells : The selectivity index for these compounds was notably high, indicating a preference for targeting cancer cells over normal cells.

Q & A

Basic: What synthetic strategies are recommended for synthesizing 2-(ethylthio)-5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole?

Answer:
The synthesis typically involves multi-step protocols:

Imidazole Core Formation : Use cyclocondensation of α-ketoesters or amidines with aldehydes under acidic conditions (e.g., acetic acid) to construct the imidazole ring .

Substituent Introduction :

  • Ethylthio Group : Introduce via nucleophilic substitution (e.g., NaSH/ethyl bromide) at the 2-position .
  • Aryl Groups (p-tolyl, trifluoromethoxyphenyl) : Apply Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids .

Optimization : Use polar aprotic solvents (DMF/THF), bases (K₂CO₃), and elevated temperatures (60–100°C). Monitor purity via TLC and isolate via column chromatography .

Basic: What spectroscopic and analytical techniques are essential for structural validation?

Answer:

  • NMR Spectroscopy : 1H/13C NMR to confirm substituent positions and regioselectivity (e.g., δ ~7.0–8.0 ppm for aromatic protons) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+ expected for C₂₄H₂₂F₃N₂OS).
  • Elemental Analysis : Validate purity (>95%) by matching calculated vs. experimental C/H/N/S content .
  • IR Spectroscopy : Identify functional groups (e.g., C-F stretches at 1100–1250 cm⁻¹, S-C bonds at 600–700 cm⁻¹) .

Basic: What preliminary biological assays should be prioritized for this compound?

Answer:

  • Anticancer Screening : Test cytotoxicity against standard cell lines (e.g., MCF-7, HeLa) using MTT assays at 24–72 hr incubations (concentrations: 10–200 μM) .
  • Antimicrobial Activity : Evaluate MIC (minimum inhibitory concentration) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution .
  • Enzyme Inhibition : Screen against kinases (e.g., EGFR) or cytochrome P450 isoforms using fluorometric assays .

Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?

Answer:

  • Substituent Variation :

    Position Modification Hypothesized Impact
    2-(Ethylthio)Replace with methylthio/benzylthioAlter lipophilicity and steric bulk
    5-(p-tolyl)Substitute with electron-withdrawing groups (e.g., nitro)Enhance π-π stacking with target proteins
  • QSAR Modeling : Use molecular descriptors (logP, polar surface area) to correlate structural features with IC₅₀ values .

  • In Silico Screening : Prioritize derivatives with improved docking scores (e.g., AutoDock Vina) against validated targets .

Advanced: How to address contradictions in reported biological activity data?

Answer:

  • Assay Standardization :
    • Use identical cell lines/passage numbers (e.g., ATCC-certified HeLa vs. non-certified variants).
    • Control solvent effects (DMSO ≤0.1% v/v) .
  • Orthogonal Validation : Pair cell-based assays (e.g., MTT) with enzymatic inhibition (e.g., fluorescence polarization) .
  • Structural Confirmation : Re-characterize batches with conflicting results via HPLC and 1H NMR to rule out degradation .

Advanced: What computational tools can elucidate interaction mechanisms with biological targets?

Answer:

Molecular Docking :

  • Software : AutoDock Vina for binding pose prediction (scoring function: affinity ≤-7.0 kcal/mol) .
  • Grid Parameters : Define active site residues (e.g., EGFR’s ATP-binding pocket) with 20 ų boxes .

Molecular Dynamics (MD) : Simulate ligand-protein stability (e.g., 100 ns trajectories in GROMACS) to assess binding mode persistence .

Experimental Cross-Validation : Confirm predictions with SPR (surface plasmon resonance) for binding kinetics (KD values) .

Advanced: How to design experiments for metabolic stability assessment?

Answer:

  • In Vitro Liver Microsomes : Incubate compound (1–10 µM) with human liver microsomes (HLM) and NADPH. Monitor depletion via LC-MS/MS over 60 min .
  • CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates (e.g., 7-benzyloxyquinoline) .
  • Metabolite ID : Use high-resolution MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.